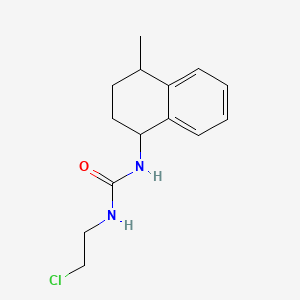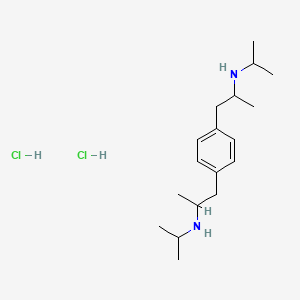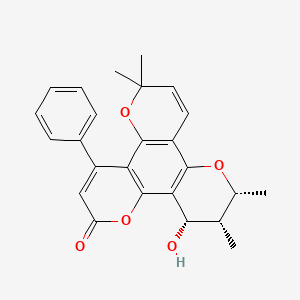
Inophyllum A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inophyllum A is a bioactive compound isolated from the seeds of the Calophyllum inophyllum tree, commonly known as the Alexandrian laurel or tamanu tree. This compound belongs to the class of coumarins, which are known for their diverse pharmacological properties. This compound has garnered significant attention due to its potential therapeutic applications, particularly its anti-HIV activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The extraction of Inophyllum A from Calophyllum inophyllum involves several steps. Initially, the seeds are dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents such as ethanol or methanol. The extract is concentrated and purified using chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction processes. Conventional methods like maceration, Soxhlet extraction, and percolation are commonly used. advanced techniques such as supercritical fluid extraction and ultrasound-assisted extraction are gaining popularity due to their efficiency and ability to preserve the bioactive properties of the compound .
Chemical Reactions Analysis
Types of Reactions
Inophyllum A undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its bioactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different pharmacological properties, making them valuable for further research .
Scientific Research Applications
Inophyllum A has a wide range of scientific research applications:
Chemistry: this compound serves as a valuable compound for studying the chemical properties and reactivity of coumarins.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound has shown promise in the treatment of HIV due to its ability to inhibit the reverse transcriptase enzyme. .
Mechanism of Action
The mechanism of action of Inophyllum A involves its interaction with molecular targets such as enzymes and receptors. In the case of its anti-HIV activity, this compound inhibits the reverse transcriptase enzyme, preventing the replication of the virus. Additionally, its antioxidant and anti-inflammatory effects are mediated through the modulation of various signaling pathways and the scavenging of free radicals .
Comparison with Similar Compounds
Similar Compounds
Inophyllum B: Another coumarin isolated from Calophyllum inophyllum with similar anti-HIV activity.
Calanolide A: A related compound with potent anti-HIV properties.
Calophyllolide: Exhibits anti-inflammatory and wound-healing properties
Uniqueness of Inophyllum A
This compound stands out due to its unique combination of anti-HIV, anti-inflammatory, and antioxidant properties. Its ability to inhibit the reverse transcriptase enzyme makes it a valuable compound for HIV research and potential therapeutic applications .
Properties
CAS No. |
41135-07-3 |
|---|---|
Molecular Formula |
C25H24O5 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(16R,17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C25H24O5/c1-13-14(2)28-22-16-10-11-25(3,4)30-23(16)19-17(15-8-6-5-7-9-15)12-18(26)29-24(19)20(22)21(13)27/h5-14,21,27H,1-4H3/t13-,14+,21-/m0/s1 |
InChI Key |
BXENDTPSKAICGV-QTCYRWPVSA-N |
Isomeric SMILES |
C[C@H]1[C@H](OC2=C([C@H]1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |
Canonical SMILES |
CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


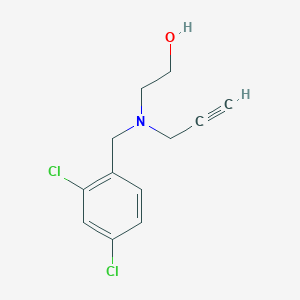
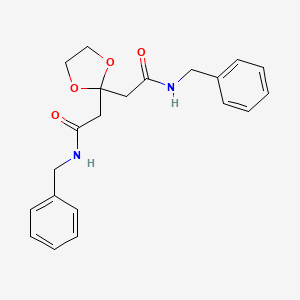

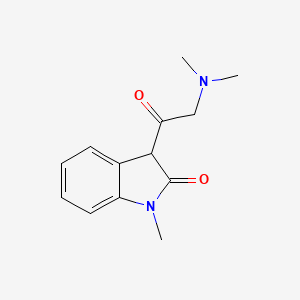


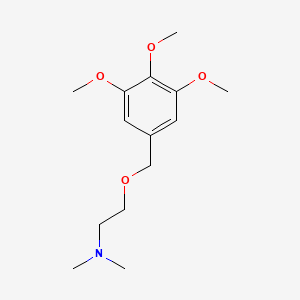

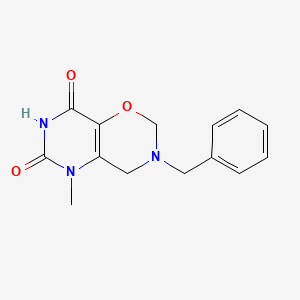
![9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-](/img/structure/B12805411.png)
